molecular formula C23H30N4O2 B1679905 Pyrazinobutazone CAS No. 4985-25-5

Pyrazinobutazone

Cat. No.: B1679905
CAS No.: 4985-25-5
M. Wt: 394.5 g/mol
InChI Key: HWGAOXKGTHUMFZ-UHFFFAOYSA-N
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Description

Carudol, chemically known as pyrazinobutazone, is a non-steroidal anti-inflammatory drug (NSAID) historically used for its analgesic and anti-inflammatory properties. It belongs to the pyrazolone derivative class, sharing structural similarities with phenylbutazone, another NSAID . A 1992 study by Dorado Bris et al. documented cases of contact sensitivity to Carudol, with patients exhibiting allergic reactions confirmed via oral provocation tests .

Properties

CAS No.

4985-25-5

Molecular Formula

C23H30N4O2

Molecular Weight

394.5 g/mol

IUPAC Name

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperazine

InChI

InChI=1S/C19H20N2O2.C4H10N2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-2-6-4-3-5-1/h4-13,17H,2-3,14H2,1H3;5-6H,1-4H2

InChI Key

HWGAOXKGTHUMFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C1CNCCN1

Appearance

Solid powder

Other CAS No.

4985-25-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-butyl-1,2-diphenyl-3,5-pyrazolidinedione cpd with piperazine
Carudol
DB 139
DB-139
pyrasanone
pyrazinobutazon
pyrazinobutazone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogs

However, the following compounds are referenced in the same context of dermatological hypersensitivity studies:

Compound Class/Use Adverse Effects Reported Study Citation
Carudol (Pyrazinobutazone) NSAID (Pyrazolone derivative) Contact dermatitis, oral allergy Dorado Bris et al., 1992
3,4,6-Trichloropyridazine Chemical intermediate Sensitization reactions Dooms-Goossens et al., 1986
Kitasamycin Macrolide antibiotic Airborne allergic contact dermatitis Dooms-Goossens et al., 1990

Key Observations :

  • Carudol is distinguished by its pyrazolone backbone, which is critical for NSAID activity.
  • All three compounds share a propensity for triggering hypersensitivity reactions , though their mechanisms differ. Carudol’s allergy is linked to its metabolic byproducts, whereas kitasamycin reactions are attributed to airborne exposure .

Pharmacological and Clinical Profiles

No direct pharmacological data (e.g., IC₅₀, bioavailability) or comparative efficacy studies for Carudol are available in the provided evidence. However, methodological guidelines from other sources emphasize the importance of:

  • Structural characterization (IUPAC naming, spectral data) .
  • Comparative safety analyses (e.g., meta-analyses of adverse events) .
  • Systematic reviews to contextualize clinical relevance .

Critical Gaps in Evidence :

  • The absence of head-to-head studies or pharmacokinetic comparisons limits a robust evaluation of Carudol against NSAIDs like phenylbutazone.
  • No purity, synthesis, or stability data are provided, which are essential for industrial or clinical benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazinobutazone
Reactant of Route 2
Pyrazinobutazone

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